molecular formula C21H18F3N3O2 B2389655 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide CAS No. 1021056-28-9

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2389655
CAS No.: 1021056-28-9
M. Wt: 401.389
InChI Key: ODLBMHPJBDOSTB-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a trifluoromethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by a propyl group.

    Formation of the Benzamide Moiety: The trifluoromethylbenzamide moiety is synthesized separately and then coupled to the pyridazine derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to targets. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)17-9-7-16(8-10-17)20(29)25-13-4-14-27-19(28)12-11-18(26-27)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLBMHPJBDOSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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